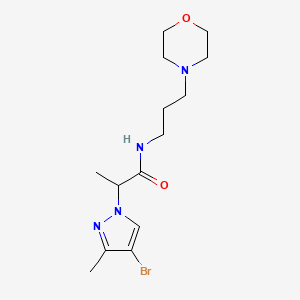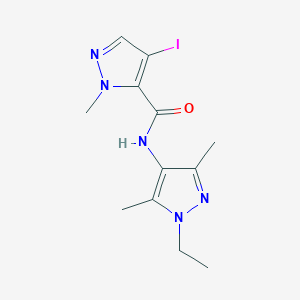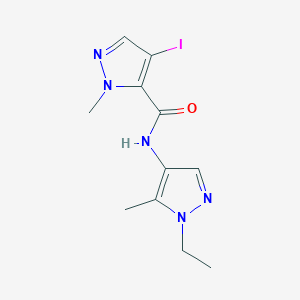![molecular formula C26H27Cl2N3O3S B4376392 [2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4376392.png)
[2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE
Descripción general
Descripción
[2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and piperazine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core benzoyl and piperazine structures. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The sulfonylation step requires the use of sulfonyl chlorides and pyrrolidine under controlled temperatures to ensure the desired substitution on the benzoyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the benzoyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
[2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of [2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings provide stability and specificity. The piperazine moiety may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorobenzyl)piperazine: Shares the piperazine and dichlorobenzyl structures but lacks the sulfonyl and naphthyl groups.
4-[2,4-Dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine: Similar sulfonyl and benzoyl structures but with a morpholine ring instead of piperazine.
Uniqueness
[2,4-DICHLORO-5-(1-PYRROLIDINYLSULFONYL)PHENYL][4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both sulfonyl and naphthyl groups distinguishes it from other similar compounds, providing a unique profile for research and application.
Propiedades
IUPAC Name |
(2,4-dichloro-5-pyrrolidin-1-ylsulfonylphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O3S/c27-23-17-24(28)25(35(33,34)31-10-3-4-11-31)16-22(23)26(32)30-14-12-29(13-15-30)18-20-8-5-7-19-6-1-2-9-21(19)20/h1-2,5-9,16-17H,3-4,10-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDKQRNBWCBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE](/img/structure/B4376312.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B4376316.png)
![5-cyclopropyl-N-(3,5-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4376327.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(diisopropylamino)-1-methylethyl]acetamide](/img/structure/B4376332.png)
![5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-FURAMIDE](/img/structure/B4376335.png)
![5-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)furan-2-carboxamide](/img/structure/B4376339.png)

![1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4376347.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4376356.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4376361.png)



![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B4376403.png)
